(S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
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Overview
Description
(S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol is a chiral compound that features a benzylamino group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Benzylamino Group: The protected intermediate is then reacted with benzylamine under suitable conditions to introduce the benzylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, while the tert-butyldimethylsilyl group provides steric protection and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Amino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol: Lacks the benzyl group, which affects its reactivity and applications.
(S)-2-(Benzylamino)-3-hydroxypropan-1-ol: Lacks the tert-butyldimethylsilyl protection, making it more reactive but less stable.
Uniqueness
(S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-ol is unique due to the combination of the benzylamino group and the tert-butyldimethylsilyl-protected hydroxyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C16H29NO2Si |
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Molecular Weight |
295.49 g/mol |
IUPAC Name |
2-(benzylamino)-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C16H29NO2Si/c1-16(2,3)20(4,5)19-13-15(12-18)17-11-14-9-7-6-8-10-14/h6-10,15,17-18H,11-13H2,1-5H3 |
InChI Key |
KAIKNAIPHKNQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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